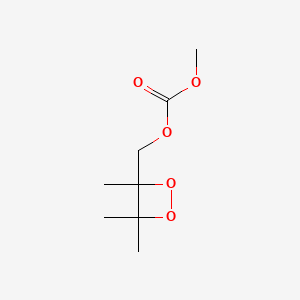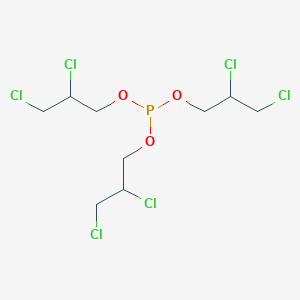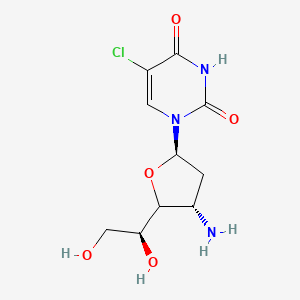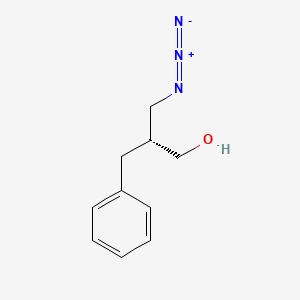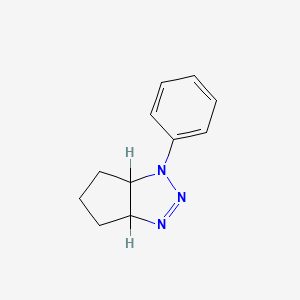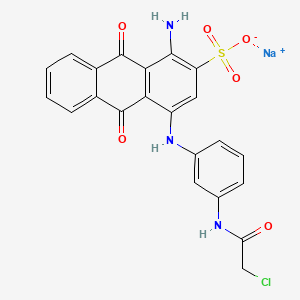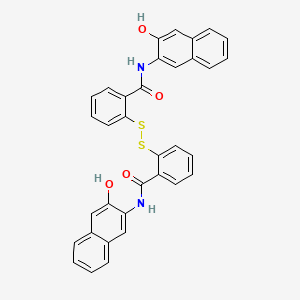
2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted by a hydroxynaphthyl moiety
准备方法
The synthesis of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(3-hydroxynaphth-2-yl)benzamide.
Formation of Disulfide Bond: The key step involves the formation of the disulfide bond between two molecules of N-(3-hydroxynaphth-2-yl)benzamide. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups on the naphthyl rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives.
科学研究应用
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and antibacterial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable disulfide bonds makes it useful in the design of self-healing materials and polymers.
Biological Studies: It is used as a probe to study redox processes and disulfide bond formation in proteins.
Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets. This redox activity is crucial for its antioxidant and antibacterial properties. The hydroxynaphthyl groups also contribute to its activity by interacting with molecular targets through hydrogen bonding and π-π interactions.
相似化合物的比较
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) can be compared with other disulfide-containing compounds and benzamide derivatives:
2,2’-Dithiobis(benzamide): Lacks the hydroxynaphthyl groups, resulting in different chemical and biological properties.
N-(3-hydroxynaphth-2-yl)benzamide: Contains only one benzamide group and lacks the disulfide bond, leading to different reactivity and applications.
Disulfiram: A well-known disulfide compound used in the treatment of alcoholism, which has a different structure and mechanism of action.
属性
CAS 编号 |
98051-81-1 |
|---|---|
分子式 |
C34H24N2O4S2 |
分子量 |
588.7 g/mol |
IUPAC 名称 |
N-(3-hydroxynaphthalen-2-yl)-2-[[2-[(3-hydroxynaphthalen-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40) |
InChI 键 |
XNYMKGXYUZSUNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


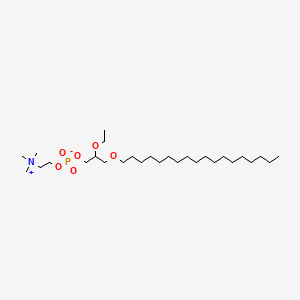
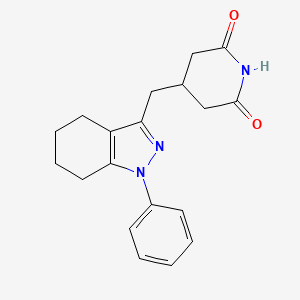
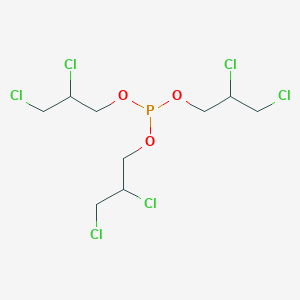
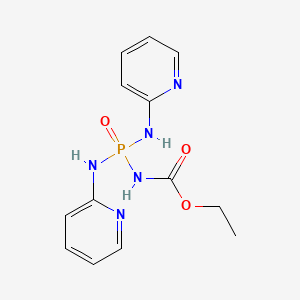
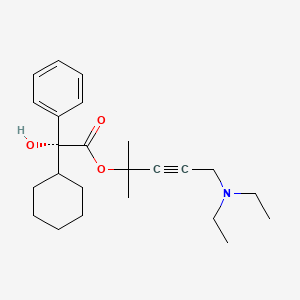
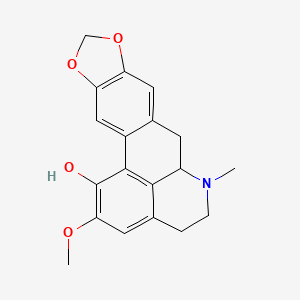
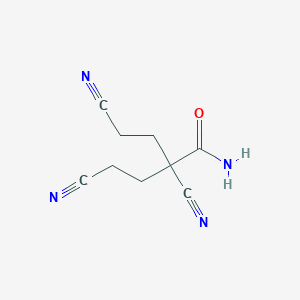
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
